molecular formula C21H25N5O B10935725 1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10935725
M. Wt: 363.5 g/mol
InChI Key: UMQPNNKYSDMWHZ-UHFFFAOYSA-N
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Description

1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and carboxylic acids, often under conditions such as reflux or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .

Scientific Research Applications

1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

1,6-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N5O/c1-15-12-18(19-13-22-25(2)20(19)23-15)21(27)24-17-8-6-16(7-9-17)14-26-10-4-3-5-11-26/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,24,27)

InChI Key

UMQPNNKYSDMWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=C(C=C3)CN4CCCCC4

Origin of Product

United States

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